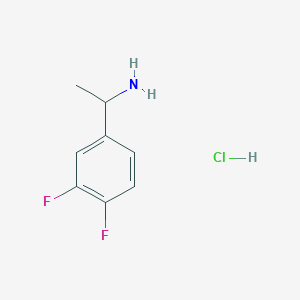

![molecular formula C11H16N2O2 B3025546 N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide CAS No. 91430-50-1](/img/structure/B3025546.png)

N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide

概要

説明

The compound seems to be related to 2-(Dimethylamino)ethyl methacrylate (DMAEMA), which is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor . It is miscible with water, reacts with bases, and hydrolyzes rapidly to acrylic acid and dimethylaminoethanol .

Synthesis Analysis

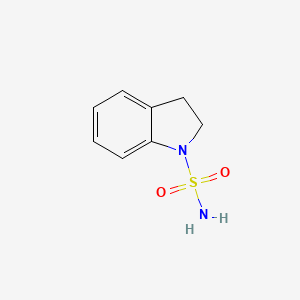

The synthesis of DMAEMA-based copolymers has been conducted through RAFT polymerization . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature .Molecular Structure Analysis

The molecular structure of DMAEMA is CH2=C(CH3)COOCH2CH2N(CH3)2 . The structure of the compound you’re asking about might be similar, but with a hydroxybenzamide group instead of the methacrylate group.Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis

DMAEMA is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor . It has a boiling point of 182-192 °C and a density of 0.933 g/mL at 25 °C .科学的研究の応用

Drug Delivery Systems

N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide can serve as a building block for designing drug delivery systems. Its hydrophilic head (the hydroxybenzamide moiety) and hydrophobic tail (the dimethylaminoethyl group) make it suitable for self-assembly into micelles or nanoparticles. These nanocarriers can encapsulate hydrophobic drugs, improving their solubility and targeted delivery to specific tissues .

Photoinitiators in Polymerization

Derivatives of N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide have been explored as photoinitiators in polymerization processes. These compounds can initiate free radical or cationic polymerization under LED irradiation. Their versatility makes them valuable in photopolymerization applications .

Responsive Polymers

Poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA), derived from this compound, exhibits pH and temperature responsiveness. Researchers have used PDMAEMA in star-shaped polymers for drug delivery and controlled release. These polymers can undergo conformational changes in response to environmental cues, affecting drug release profiles .

Biocompatible Coatings

N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide derivatives have been investigated for their biocompatibility. They can be incorporated into coatings for medical devices, promoting tissue compatibility and reducing inflammation at the implant site. These coatings enhance the safety and performance of implants .

Antioxidant and Anti-Inflammatory Properties

The hydroxybenzamide group in this compound imparts antioxidant and anti-inflammatory properties. Researchers have explored its potential in mitigating oxidative stress and inflammation-related diseases. It may find applications in nutraceuticals or pharmaceuticals .

Gene Delivery and Nanomedicine

Combining N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide with other polymers allows the formation of micelleplexes for simultaneous DNA and drug co-delivery. These nanoaggregates hold promise for gene therapy and personalized medicine. By fine-tuning the polymer structure, researchers aim to optimize their efficiency and safety .

Safety and Hazards

将来の方向性

The synthesis and the stimuli-responsive self-assembly behavior of novel double-hydrophilic poly (2-(dimethylamino)ethyl methacrylate-co-(oligo ethylene glycol)methacrylate) random copolymers and their chemically modified derivatives are being explored . These materials have potential applications in various fields, especially in biomedical ones, including drug delivery systems, tissue engineering, and theranostics .

作用機序

Target of Action

It is known that similar compounds interact with various receptors and enzymes in the body .

Mode of Action

It is suggested that it may interact with its targets, leading to changes at the molecular level

Biochemical Pathways

Similar compounds are known to influence various biochemical pathways, including those involving serotonin receptors .

Result of Action

It is known that similar compounds can have various effects at the cellular level, including cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide. For instance, pH and temperature can affect the stability and activity of many compounds . .

特性

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-13(2)8-7-12-11(15)9-5-3-4-6-10(9)14/h3-6,14H,7-8H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUONZSDKKLBXFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406924 | |

| Record name | N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide | |

CAS RN |

91430-50-1 | |

| Record name | N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

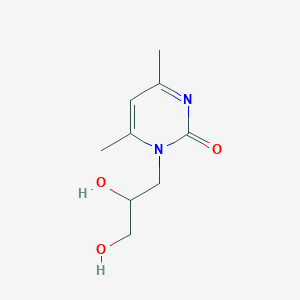

![N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B3025471.png)